3,3'-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) is a complex organic compound known for its unique structural properties. It is characterized by the presence of multiple spirocyclic and diazaspirodecane units, which contribute to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) involves several organic reactions. Typically, the synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the spirocyclic intermediates.
Reaction Conditions: The intermediates undergo a series of reactions, including esterification and cyclization, under controlled conditions.
Industrial Production: On an industrial scale, the production involves optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) stands out due to its unique structural features and reactivity. Similar compounds include:
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Known for its ester functionalities and applications in materials science.
(3-Ethoxy-2-hydroxypropyl) acetate: Used in organic synthesis and as a solvent.
Diethyl 5,5’-((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate): Studied for its potential biological activities.
These comparisons highlight the distinct properties and potential applications of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) in various scientific fields.
Eigenschaften
CAS-Nummer |
85391-30-6 |
---|---|
Molekularformel |
C29H52N4O5 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
3-[3-(2,2,7,7,9,9-hexamethyl-4-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl)-2-hydroxypropyl]-2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C29H52N4O5/c1-22(2)15-28(16-23(3,4)30-22)20(35)32(26(9,10)37-28)13-19(34)14-33-21(36)29(38-27(33,11)12)17-24(5,6)31-25(7,8)18-29/h19,30-31,34H,13-18H2,1-12H3 |
InChI-Schlüssel |
TUSZUQKJNKKTFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)N(C(O2)(C)C)CC(CN3C(=O)C4(CC(NC(C4)(C)C)(C)C)OC3(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.